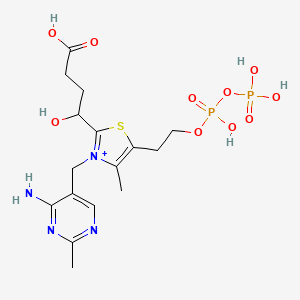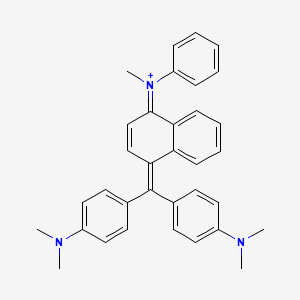
3-Carboxy-1-hydroxypropylthiamine diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-carboxy-1-hydroxypropylthiamine diphosphate is a 1,3-thiazolium cation that is 1,3-thiazol-3-ium substituted by a methyl group at position 4, a (4-amino-2-methylpyrimidin-5-yl)methyl group at position 3, a 3-carboxy-1-hydroxypropyl at position 2 and a 2-{[hydroxy(phosphonooxy)phosphoryl]oxy}ethyl group at position 5. It has a role as a human metabolite and a mouse metabolite.
3-Carboxy-1-hydroxypropylthiamine diphosphate, also known as 3-carboxy-1-hydroxypropyl-THPP or succinate semialdehyde-thiamin diphosphate, belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. 3-Carboxy-1-hydroxypropylthiamine diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Enzymatic Reactions and Catalysis
3-Carboxy-1-hydroxypropylthiamine diphosphate, a derivative of thiamine diphosphate (ThDP), plays a crucial role in enzymatic reactions. ThDP-dependent enzymes like MenD are involved in key biosynthetic pathways such as the production of menaquinone (vitamin K2) in bacteria, essential for electron transport and protein modification in mammals (Dawson et al., 2008). These enzymes typically function in carbohydrate and amino acid metabolism and are found in all forms of life (Andrews & McLeish, 2012).
Structural and Mechanistic Insights
Structural studies of ThDP-dependent enzymes provide insights into their function and mechanism. For instance, the structure of glyoxylate carboligase, a ThDP-dependent enzyme, shows a unique adaptation in its active site, diverging from the canonical mechanism observed in other enzymes of this class (Kaplun et al., 2008). This adaptation is thought to optimize the enzyme's efficiency for specific metabolic processes.
Computational Modeling and Theoretical Studies
Ab initio and density functional theory (DFT) calculations have been employed to study the reaction mechanisms in ThDP-dependent enzymes, providing a deeper understanding of the catalytic processes at the molecular level. These studies help in elucidating the roles of different molecular groups in enzyme activation and reaction pathways (Friedemann & Naumann, 2003).
Enzyme Engineering and Stereoselectivity
Research has also focused on engineering the stereoselectivity of ThDP-dependent enzymes. By altering the enzyme's structure, researchers have been able to influence its selectivity and efficiency in catalyzing specific reactions. This has broad implications for synthetic chemistry and the production of pharmaceuticals (Hailes et al., 2013).
Metabolic Roles in Plants
In plants, thiamine diphosphate is vital for various metabolic pathways, including glycolysis and the tricarboxylic acid cycle. Recent studies have expanded our understanding of its role in plant metabolism, including responses to environmental stressors (Goyer, 2010).
properties
Product Name |
3-Carboxy-1-hydroxypropylthiamine diphosphate |
|---|---|
Molecular Formula |
C16H25N4O10P2S+ |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
4-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-[2-[hydroxy(phosphonooxy)phosphoryl]oxyethyl]-4-methyl-1,3-thiazol-3-ium-2-yl]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C16H24N4O10P2S/c1-9-13(5-6-29-32(27,28)30-31(24,25)26)33-16(12(21)3-4-14(22)23)20(9)8-11-7-18-10(2)19-15(11)17/h7,12,21H,3-6,8H2,1-2H3,(H5-,17,18,19,22,23,24,25,26,27,28)/p+1 |
InChI Key |
ZWUKRGPVMMTMAF-UHFFFAOYSA-O |
SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CCC(=O)O)O)CCOP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CCC(=O)O)O)CCOP(=O)(O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)





![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)




